molecular formula C2H3O3- B3277807 Glycolate CAS No. 666-14-8

Glycolate

Cat. No.: B3277807
CAS No.: 666-14-8
M. Wt: 75.04 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-M
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Description

Glycolate is a hydroxy monocarboxylic acid anion that is acetate where the methyl group has been hydroxylated. It has a role as a human metabolite and an algal metabolite. It derives from an acetate. It is a conjugate base of a glycolic acid.

Scientific Research Applications

Glycolate Production from Acetate and Glucose

This compound, a bulk chemical widely used in the textile, food processing, and pharmaceutical industries, can be produced from sugars via microbial fermentation. A study focused on increasing carbon yield in this compound production by utilizing acetate and glucose in Escherichia coli, achieving increased this compound titer and yield, with potential implications for efficient industrial production (Yu et al., 2020).

This compound Production from Glycerol

Another research explored the production of this compound from glycerol, a by-product of biodiesel production, using engineered Escherichia coli. This represents a novel biosynthetic pathway, demonstrating the potential of glycerol as a sustainable feedstock for this compound synthesis (Zhan et al., 2020).

This compound from Xylose

A study in Escherichia coli introduced a new route for this compound production from xylose, the second most abundant sugar in nature. This approach presented a high yield and productivity of this compound, offering an alternative choice for its industrial production (Liu et al., 2018).

This compound in Microalgae

Investigation into this compound production in microalgae showed that under specific conditions, Chlamydomonas can be cultivated to excrete this compound efficiently. This highlights this compound's potential as a carbon source for biotechnological applications (Taubert et al., 2019).

This compound in Glycomics

In the field of glycomics, which studies all glycan molecules synthesized by an organism, this compound is relevant due to its involvement in the metabolism of glycolic acid and related intermediates. This is crucial for understanding the metabolism and transport of photosynthetic carbon in plants and algae (Wang and Burris, 1963).

Properties

IUPAC Name

2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036536
Record name Hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666-14-8
Record name Hydroxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycolate
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Glycolate
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Glycolate
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Glycolate
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Glycolate
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Glycolate

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